molecular formula C26H36O6 B058157 Prednisolone pivalate CAS No. 1107-99-9

Prednisolone pivalate

Cat. No.: B058157
CAS No.: 1107-99-9
M. Wt: 444.6 g/mol
InChI Key: PHEOVVDXTQVHAZ-XDANTLIUSA-N
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Description

Prednisolone pivalate is a synthetic adrenocortical steroid with predominantly glucocorticoid properties. It is used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is a derivative of prednisolone, which is a glucocorticoid similar to cortisol. It exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Mechanism of Action

Target of Action

Prednisolone pivalate primarily targets the glucocorticoid receptor (GR) . This receptor, also known as NR3C1, is a nuclear receptor that regulates a variety of metabolic processes, including inflammation and immune response .

Mode of Action

This compound, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . This binding mediates multiple downstream effects, including decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The interaction of this compound with the glucocorticoid receptor impacts the neuroactive ligand-receptor interaction pathway . This pathway involves a variety of neuroactive ligands and their corresponding receptors, which play crucial roles in signal transduction in the nervous system .

Pharmacokinetics

Prednisolone, the active moiety of this compound, shows dose-dependent pharmacokinetics . An increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained by the non-linear binding of the drug to plasma proteins . The degree of binding determines the distribution and clearance of free (i.e., pharmacologically active) drug .

Result of Action

The action of this compound results in a variety of effects at the molecular and cellular levels. These include anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The drug is used to treat a range of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, enzyme-inducing agents such as barbiturates, phenytoin, rifampicin, and other corticosteroids can accelerate the clearance of prednisolone . On the other hand, oral contraceptives can increase the half-life and decrease the distribution volume and clearance of prednisolone, due to increased levels of corticosteroid binding globulin .

Biochemical Analysis

Biochemical Properties

Prednisolone pivalate interacts with various biomolecules in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This binding results in changes in gene transcription, leading to alterations in the production of proteins and other biomolecules . The nature of these interactions is complex and depends on the specific cellular context.

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the glucocorticoid receptor, which in turn affects the transcription of a variety of genes . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it can suppress the immune response in immune cells, reduce inflammation in various tissue cells, and inhibit cell proliferation in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor . This binding activates the receptor, leading to changes in the transcription of target genes . The activated receptor-ligand complex can bind to specific DNA sequences, called glucocorticoid response elements, in the promoter region of target genes . This binding can either upregulate or downregulate the transcription of these genes, depending on the specific target gene and cellular context .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, its anti-inflammatory and immunosuppressive effects may become more pronounced with prolonged exposure . Additionally, the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, at lower doses, it primarily exhibits anti-inflammatory and immunosuppressive effects . At higher doses, it can cause side effects such as weight gain, indigestion, insomnia, and mood changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the body to prednisone, which is then further metabolized to various other compounds . This metabolism involves various enzymes and cofactors . The compound can also affect metabolic flux and metabolite levels, for example, by influencing the metabolism of carbohydrates and proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body . It can bind to transport proteins such as albumin, which can carry it through the bloodstream to various tissues . Within cells, it can bind to the glucocorticoid receptor in the cytoplasm and then translocate to the nucleus .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells . It binds to the glucocorticoid receptor in the cytoplasm, and the receptor-ligand complex then translocates to the nucleus . In the nucleus, the complex can bind to DNA and affect gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednisolone pivalate typically involves the esterification of prednisolone with pivalic acid. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The esterification reaction can be represented as follows:

Prednisolone+Pivalic AcidPrednisolone Pivalate+Water\text{Prednisolone} + \text{Pivalic Acid} \rightarrow \text{this compound} + \text{Water} Prednisolone+Pivalic Acid→Prednisolone Pivalate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of prednisolone to this compound while minimizing the formation of by-products. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Prednisolone pivalate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Prednisolone pivalate has a wide range of scientific research applications:

Comparison with Similar Compounds

Prednisolone pivalate is similar to other glucocorticoids, such as:

  • Prednisolone : The parent compound, which is also a glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
  • Prednisone : A prodrug that is converted to prednisolone in the liver.
  • Dexamethasone : A more potent glucocorticoid with a longer duration of action.
  • Hydrocortisone : A naturally occurring glucocorticoid with both glucocorticoid and mineralocorticoid activity.

Uniqueness

This compound is unique in its esterified form, which can enhance its stability and bioavailability compared to its parent compound, prednisolone. This esterification can also modify its pharmacokinetic properties, making it suitable for specific therapeutic applications .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEOVVDXTQVHAZ-XDANTLIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149363
Record name Prednisolone 21-trimethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107-99-9
Record name Prednisolone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolone 21-trimethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone 21-trimethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prednisolone 21-pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What challenges are associated with removing the 21-pivalate group from glucocorticoids like Prednisolone Pivalate?

A1: Glucocorticoids possess an alkali-sensitive hydroxyacetic side chain, making conventional methods for removing the 21-pivalate group risky. [] This sensitivity necessitates exploring alternative approaches for deprotection.

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